molecular formula C12H20F2N2O B1491021 (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098124-19-5

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1491021
CAS No.: 2098124-19-5
M. Wt: 246.3 g/mol
InChI Key: UPDDLCCGBAHODO-UHFFFAOYSA-N
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Description

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a difluoroethyl group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 1,1-difluoroethane under basic conditions to introduce the difluoroethyl group. This is followed by the formation of the methanone linkage through a condensation reaction with a pyrrolidine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of both a difluoroethyl group and a pyrrolidine ring, which confer distinct chemical properties and biological activities. Its ability to inhibit specific kinases like HPK1 sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-6-16(7-4-10)11(17)9-2-5-15-8-9/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDDLCCGBAHODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(4-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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